molecular formula C17H22ClNO2 B5265210 N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride

Cat. No.: B5265210
M. Wt: 307.8 g/mol
InChI Key: VGJRVMSSTGCVIP-UHFFFAOYSA-N
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Description

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride is a chemical compound with a complex structure that includes an ethylamine group attached to a phenylmethoxyphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-phenylmethoxyphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(2-methylphenoxy)ethanamine hydrochloride
  • N,N-Dimethyl-2-(2-methylphenoxy)ethanamine hydrochloride
  • N-Ethyl-2-(3-methylphenoxy)ethanamine hydrochloride

Uniqueness

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride stands out due to its unique structural features and the specific functional groups it contains

Properties

IUPAC Name

N-ethyl-2-(2-phenylmethoxyphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-2-18-12-13-19-16-10-6-7-11-17(16)20-14-15-8-4-3-5-9-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRVMSSTGCVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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